molecular formula C10H22ClNO2 B6177847 methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride CAS No. 2567497-49-6

methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride

Cat. No. B6177847
CAS RN: 2567497-49-6
M. Wt: 223.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride, also known as MMAH, is an important organic compound with a variety of scientific applications. MMAH is a colorless, water-soluble compound with a molecular weight of 191.65 g/mol and a melting point of 124-127°C. It is a derivative of the amino acid alanine and is used in a wide range of research applications. MMAH is used in the synthesis of various compounds and as a reagent in various biochemical and physiological studies.

Mechanism of Action

Methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride acts as a proton donor in biochemical reactions. It is able to donate a proton to an acceptor molecule, thus altering the structure of the acceptor molecule and allowing it to react with other molecules. This process is essential for the synthesis of various compounds, as well as for the study of enzyme kinetics and protein structure.
Biochemical and Physiological Effects
methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and anti-tumor effects. Additionally, methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride is an easy to obtain and relatively inexpensive compound, making it a useful reagent in laboratory experiments. It is also relatively stable, making it suitable for long-term storage. However, methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride has a low solubility in water, making it difficult to use in certain experiments. Additionally, methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride can be toxic in high concentrations, so it must be handled with care.

Future Directions

Methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride has a wide range of potential applications in scientific research, and there are many areas that could be explored in the future. These include further studies into the biochemical and physiological effects of methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride, as well as the development of new and improved synthesis methods. Additionally, further research into the applications of methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride in drug design and drug delivery could yield promising results. Finally, further research into the potential therapeutic applications of methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride could lead to the development of new drugs and treatments for various diseases and disorders.

Synthesis Methods

Methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride can be synthesized by reacting alanine with acetic anhydride in the presence of hydrochloric acid. This reaction is carried out in a sealed flask at a temperature of 70-80°C for 2-3 hours. The reaction mixture is then cooled and filtered to obtain a white crystalline solid. This solid is then washed and dried to obtain pure methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride.

Scientific Research Applications

Methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride is widely used in scientific research, particularly in the areas of biochemistry and physiology. It is used as a reagent in the synthesis of various compounds, such as amino acids, peptides, and nucleotides. methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride is also used in the study of enzyme kinetics, protein structure, and the effects of drugs on biological systems. It is also used in the study of the metabolism of carbohydrates and lipids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride involves the reaction of 2-amino-4-methyl-3-(propan-2-yl)pentanoic acid with methanol and hydrochloric acid.", "Starting Materials": [ "2-amino-4-methyl-3-(propan-2-yl)pentanoic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 2-amino-4-methyl-3-(propan-2-yl)pentanoic acid in methanol, add hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with cold methanol and dry under vacuum to obtain the desired product, methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride." ] }

CAS RN

2567497-49-6

Product Name

methyl 2-amino-4-methyl-3-(propan-2-yl)pentanoate hydrochloride

Molecular Formula

C10H22ClNO2

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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